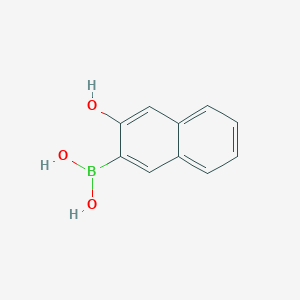

(3-Hydroxynaphthalen-2-yl)boronic acid

Description

BenchChem offers high-quality (3-Hydroxynaphthalen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Hydroxynaphthalen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREHQRCCCIFBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681676 | |

| Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849404-37-1 | |

| Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Hydroxynaphthalen-2-yl)boronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (3-Hydroxynaphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxynaphthalen-2-yl)boronic acid is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a naphthalene core with both a hydroxyl and a boronic acid group, makes it a versatile building block for constructing complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] Concurrently, the hydroxyl group offers a site for further functionalization, enhancing its utility in the synthesis of novel pharmaceutical agents and advanced materials.[3] This guide provides a detailed overview of the synthesis, characterization, handling, and key applications of (3-Hydroxynaphthalen-2-yl)boronic acid, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties

(3-Hydroxynaphthalen-2-yl)boronic acid is typically a solid at room temperature. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | (3-hydroxynaphthalen-2-yl)boronic acid | [4] |

| CAS Number | 849404-37-1 | [4] |

| Molecular Formula | C₁₀H₉BO₃ | [4] |

| Molecular Weight | 187.99 g/mol | [4] |

| InChIKey | PREHQRCCCIFBPF-UHFFFAOYSA-N | [4] |

| Canonical SMILES | B(C1=CC2=CC=CC=C2C=C1O)(O)O | [4] |

| Purity (Typical) | ≥97% |

Synthesis Methodology

The synthesis of aryl boronic acids is a well-established field in organic chemistry.[5][6] A common and effective strategy involves the reaction of an organometallic species (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis. For (3-Hydroxynaphthalen-2-yl)boronic acid, this requires a suitable precursor, such as 2-bromo-3-hydroxynaphthalene.

A critical consideration is the presence of the acidic hydroxyl group, which is incompatible with the highly basic organometallic intermediates. Therefore, a protection-deprotection strategy is necessary. The following protocol outlines a representative synthesis.

Caption: General workflow for the synthesis of (3-Hydroxynaphthalen-2-yl)boronic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of 2-Bromo-3-hydroxynaphthalene

-

Causality: The acidic proton of the hydroxyl group must be replaced with a protecting group (e.g., Methoxymethyl ether, MOM) to prevent it from quenching the organolithium reagent that will be formed in the next step.

-

Dissolve 2-bromo-3-hydroxynaphthalene in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.

-

Slowly add Methoxymethyl chloride (MOM-Cl) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-bromo-3-(methoxymethoxy)naphthalene.

Step 2: Borylation and Deprotection

-

Causality: A halogen-metal exchange using an organolithium reagent creates a nucleophilic aryl species that can attack the electrophilic boron atom of the borate ester. The reaction is performed at low temperatures (-78 °C) to prevent side reactions. Subsequent acidic workup hydrolyzes the resulting boronate ester and removes the MOM protecting group simultaneously.

-

Dissolve the protected intermediate, 2-bromo-3-(methoxymethoxy)naphthalene, in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Maintain the temperature below -70 °C. Stir for 1 hour at this temperature.

-

In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C.

-

Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir vigorously for several hours to ensure complete hydrolysis of the boronate ester and cleavage of the MOM protecting group.

-

Extract the aqueous phase with ethyl acetate. The product may precipitate or be partitioned between layers.

-

Combine organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile) or by column chromatography to yield (3-Hydroxynaphthalen-2-yl)boronic acid as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the naphthalene ring (complex multiplets, typically in the δ 7.0-8.0 ppm range). A broad singlet for the hydroxyl proton (-OH) and two broad singlets for the boronic acid protons (-B(OH)₂). The exact chemical shifts are solvent-dependent.[7][8] |

| ¹³C NMR | Signals corresponding to the 10 carbons of the naphthalene core. The carbon attached to the boron atom may show a weak or broadened signal due to quadrupolar relaxation of the boron nucleus.[9] |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to O-H stretching of both the phenolic hydroxyl and the boronic acid groups. A strong band around 1310-1350 cm⁻¹ is characteristic of the B-O stretching vibration.[10][11] Aromatic C=C stretching vibrations will appear in the 1450-1650 cm⁻¹ region.[12] |

| Mass Spec (ESI-MS) | Analysis can be complicated by the tendency of boronic acids to form cyclic anhydrides (boroxines) or adducts with solvents.[13][14] In negative ion mode, a deprotonated molecular ion [M-H]⁻ should be observable. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |

Physical Analysis

-

Melting Point: A sharp melting point range is indicative of high purity. This should be compared against literature values or data from a commercial supplier.

-

Chromatography (HPLC/UPLC): Purity is quantitatively assessed using High-Performance Liquid Chromatography, typically with UV detection. A single major peak should be observed.[14]

Applications in Research and Development

The bifunctional nature of (3-Hydroxynaphthalen-2-yl)boronic acid makes it a valuable intermediate in several fields.

Suzuki-Miyaura Cross-Coupling Reactions

This is the most prominent application of (3-Hydroxynaphthalen-2-yl)boronic acid. It serves as the organoboron partner in palladium-catalyzed reactions to couple the hydroxynaphthyl moiety with various aryl, heteroaryl, or vinyl halides and triflates.[1][2][15] This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki Coupling:

-

To a reaction vessel, add (3-Hydroxynaphthalen-2-yl)boronic acid (1.5 eq.), the aryl halide partner (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).[16]

-

Purge the vessel with an inert gas.

-

Add a degassed solvent system, often a mixture of an organic solvent like dioxane or toluene and water.

-

Heat the reaction mixture (e.g., 60-100 °C) for several hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via standard methods (chromatography, recrystallization).

Drug Discovery and Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have gained significant traction in drug development.[5][17][18] The boronic acid group can act as a transition state analog inhibitor of serine proteases, with the drug Bortezomib (Velcade®) being a landmark example.[17] (3-Hydroxynaphthalen-2-yl)boronic acid can be used as a scaffold to synthesize novel inhibitors or as an intermediate to build more complex drug candidates where the hydroxynaphthyl core is a desired pharmacophore.[3][19]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of boronic acids.

-

Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[20]

-

Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides.[13] They are also mildly hygroscopic.[21][22]

Conclusion

(3-Hydroxynaphthalen-2-yl)boronic acid is a high-value chemical intermediate with significant potential for academic and industrial research. Its synthesis, while requiring careful execution of a protection-borylation-deprotection sequence, is based on reliable and well-understood organometallic chemistry. Proper characterization using a suite of analytical techniques is paramount for ensuring quality and reproducibility in its downstream applications. As a versatile building block for Suzuki-Miyaura cross-coupling and a scaffold for medicinal chemistry, this compound will continue to be an important tool for scientists developing next-generation materials and therapeutics.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53216437, (3-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

-

Wikipedia. (2025). Suzuki reaction. [Link]

-

University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

GlobalChemMall. (n.d.). (3-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. (2016).

-

National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. [Link]

-

Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. [Link]

-

MDPI. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

-

LookChem. (2025). The Chemical Properties and Applications of (6-Hydroxynaphthalen-2-yl)boronic Acid. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4349738, (6-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boronmolecular.com [boronmolecular.com]

- 7. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 20. nbinno.com [nbinno.com]

- 21. laballey.com [laballey.com]

- 22. borax.com [borax.com]

- 23. benchchem.com [benchchem.com]

CAS number for (3-Hydroxynaphthalen-2-yl)boronic acid

An In-depth Technical Guide: (3-Hydroxynaphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Hydroxynaphthalen-2-yl)boronic acid (CAS No. 849404-37-1) is a highly functionalized synthetic building block that has garnered significant interest within the medicinal chemistry and materials science communities.[1][2][3] Its unique structure, combining a naphthalene core with strategically placed hydroxyl and boronic acid moieties, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and a detailed, field-proven protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery.[4] The narrative is grounded in the principles of mechanistic understanding, aiming to equip researchers with the knowledge to not only apply but also troubleshoot and innovate upon established methodologies.

The Strategic Value of Naphthylboronic Acids in Medicinal Chemistry

The advent of boronic acids as stable, versatile, and low-toxicity reagents has revolutionized synthetic chemistry.[5] Their utility is exemplified by the FDA's approval of boronic acid-containing drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[5] These compounds serve as critical precursors in a multitude of synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient formation of carbon-carbon bonds.

(3-Hydroxynaphthalen-2-yl)boronic acid belongs to a privileged class of building blocks. The naphthalene scaffold is a common motif in biologically active compounds, while the hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen-bonding interactions with biological targets. The boronic acid group serves as the reactive handle for coupling, enabling the precise installation of this entire hydroxynaphthyl fragment onto a target molecule, thereby accelerating the synthesis of diverse compound libraries for drug screening programs.[4]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and storage. The key identifiers and properties for (3-Hydroxynaphthalen-2-yl)boronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 849404-37-1 | [1][2][3][6] |

| Molecular Formula | C₁₀H₉BO₃ | [2][3] |

| Molecular Weight | 187.99 g/mol | [3] |

| IUPAC Name | (3-hydroxynaphthalen-2-yl)boronic acid | [3] |

| Synonyms | 3-hydroxy-2-naphthylboronic acid, 3-Naphthol-2-boronic acid | [2][3] |

| Appearance | Solid (Typical) | [7] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Ambient, keep in a dry area | [2][7] |

| InChI Key | PREHQRCCCIFBPF-UHFFFAOYSA-N | [2][3] |

Standard analytical techniques for confirming the identity and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Plausible Synthetic Route

While multiple synthetic routes exist for arylboronic acids, a common and reliable method involves the reaction of an organometallic species with a trialkyl borate ester, followed by acidic hydrolysis. The synthesis of (3-Hydroxynaphthalen-2-yl)boronic acid can be logically approached from 2,3-dibromonaphthalene.

Workflow for Synthesis

Caption: Plausible synthetic workflow for (3-Hydroxynaphthalen-2-yl)boronic acid.

Core Application: A Validated Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8][9] The protocol below details a general procedure for coupling (3-Hydroxynaphthalen-2-yl)boronic acid with a generic aryl bromide.

Experimental Protocol

Objective: To synthesize a 2-aryl-3-hydroxynaphthalene derivative.

Materials:

-

(3-Hydroxynaphthalen-2-yl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 equivalents, 8 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents), aqueous solution (2M)

-

1,4-Dioxane (solvent)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and (3-Hydroxynaphthalen-2-yl)boronic acid (1.2 eq).

-

Expertise & Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Flame-drying the glassware removes adsorbed water, which can otherwise lead to competitive protodeboronation (hydrolysis of the C-B bond).[9]

-

-

Catalyst and Ligand Addition: Add the palladium acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Expertise & Causality: Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a bulky electron-rich ligand that stabilizes the Pd(0) catalyst, facilitates oxidative addition, and prevents palladium black precipitation.[8]

-

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Expertise & Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity and achieving high yields.

-

-

Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane, followed by the aqueous potassium carbonate solution.

-

Expertise & Causality: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.[10] The base (K₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][10]

-

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Expertise & Causality: Heating accelerates the reaction rates of all steps in the catalytic cycle. Vigorous stirring is necessary to ensure efficient mixing of the heterogeneous mixture (organic and aqueous phases).

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, (3-Hydroxynaphthalen-2-yl)boronic acid should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.[7]

Conclusion

(3-Hydroxynaphthalen-2-yl)boronic acid is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient and modular synthesis of complex, high-value molecules. By understanding the mechanistic principles behind its application, researchers can leverage this powerful building block to its full potential, paving the way for the development of novel therapeutics and advanced materials.

References

- (3-Hydroxynaphthalen-2-yl)boronic acid - GlobalChemMall.

- (3-Hydroxynaphthalen-2-yl)boronic acid | 849404-37-1 - Sigma-Aldrich.

- 849404-37-1|(3-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm.

- (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - MDPI.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.

- (3-Hydroxynaphthalen-2-yl)boronic acid - Porphynet.

- (3-Hydroxynaphthalen-2-yl)

- (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. (3-Hydroxynaphthalen-2-yl)boronic acid | 849404-37-1 [sigmaaldrich.com]

- 3. (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 849404-37-1|(3-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. (3-Hydroxynaphthalen-2-yl)boronic acid | Porphynet [porphyrin.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to (3-Hydroxynaphthalen-2-yl)boronic Acid: Properties, Applications, and Experimental Protocols

This guide provides an in-depth analysis of (3-Hydroxynaphthalen-2-yl)boronic acid, a versatile bifunctional organic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core physicochemical properties, primary applications, and detailed handling protocols for this valuable synthetic building block.

Core Physicochemical Properties and Identifiers

(3-Hydroxynaphthalen-2-yl)boronic acid is a naphthalene-based boronic acid derivative. Its key identifiers and quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BO₃ | [1] |

| Molecular Weight | 187.99 g/mol | [1][2][3] |

| CAS Number | 849404-37-1 | [1][3][4] |

| PubChem CID | 53216437 | [1] |

| Appearance | Light yellow to orange powder or crystal | [5] |

| Synonyms | 3-hydroxy-2-naphthylboronic acid, 3-Hydroxynaphthalene-2-boronic acid | [1][6] |

Chemical Structure and Reactivity Profile

The utility of (3-Hydroxynaphthalen-2-yl)boronic acid stems from its unique bifunctional structure, which features a reactive boronic acid group and a nucleophilic hydroxyl group on a rigid naphthalene scaffold.

Caption: 2D structure of (3-Hydroxynaphthalen-2-yl)boronic acid.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in modern organic synthesis. It is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction is a powerful and widely used method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[7][8] The electrophilic nature of the boron atom facilitates the crucial transmetalation step in the catalytic cycle.[9]

-

The Hydroxyl Group (-OH): The hydroxyl group at the 3-position provides a secondary site for chemical modification. It can act as a nucleophile, be converted into an ether or ester, or direct metallation to adjacent positions. This dual functionality allows for sequential, orthogonal synthetic strategies, making it a highly versatile building block for creating diverse molecular libraries.

Core Applications in Research and Drug Development

The unique structural features of (3-Hydroxynaphthalen-2-yl)boronic acid make it a valuable intermediate in several high-value scientific fields.

Pharmaceutical Synthesis and Medicinal Chemistry

Boronic acids are integral to modern drug discovery.[9] The discovery and approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, highlighted the potential of boronic acids in medicine.[8][9] (3-Hydroxynaphthalen-2-yl)boronic acid serves as a crucial building block for introducing the hydroxynaphthalene scaffold into target molecules. This moiety is present in various biologically active compounds, and its inclusion can modulate properties such as target binding, solubility, and metabolic stability. Its ability to participate in reliable C-C bond formation makes it invaluable for synthesizing novel drug candidates for a wide range of diseases.[7]

Advanced Organic Synthesis

Beyond pharmaceuticals, this compound is a staple reagent for academic and industrial chemists. Its primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and poly-aromatic systems. The reliability and functional group tolerance of this reaction make it a preferred method for constructing molecular frameworks that are otherwise difficult to access.

Materials Science

The naphthalene core is a well-known chromophore. Its parent compound, 3-hydroxy-2-naphthoic acid, is a precursor to numerous azo dyes and pigments.[10] This suggests that (3-Hydroxynaphthalen-2-yl)boronic acid can be used to synthesize novel functional dyes, organic light-emitting diode (OLED) materials, and chemical sensors where the electronic properties of the naphthalene system can be finely tuned through cross-coupling reactions.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This section details a generalized, robust protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (3-Hydroxynaphthalen-2-yl)boronic acid.

Principle: The reaction couples the boronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), (3-Hydroxynaphthalen-2-yl)boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Causality: The boronic acid is used in slight excess to ensure complete consumption of the potentially more expensive aryl halide. The base is essential for activating the boronic acid and facilitating the transmetalation step of the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst, thereby inhibiting the reaction.

-

-

Catalyst Addition and Reaction:

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (typically monitored by TLC or LC-MS).

-

Causality: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to orchestrate the oxidative addition, transmetalation, and reductive elimination steps that form the C-C bond.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes inorganic salts (like the base) and water-soluble byproducts.

-

-

Validation and Characterization:

-

Purify the crude product using silica gel column chromatography.

-

Confirm the identity and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Trustworthiness: This final analytical step is a self-validating system, ensuring the synthesized molecule matches the expected structure and is of sufficient purity for subsequent applications.

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of (3-Hydroxynaphthalen-2-yl)boronic acid.

-

Hazard Profile:

-

Signal Word: Warning

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.[11]

-

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.[12]

-

For long-term storage and to preserve reactivity, it is highly recommended to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[3][12]

-

Causality: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) or degradation via oxidation. Storing under cool, dry, and inert conditions minimizes these decomposition pathways.

-

References

-

PubChem. (3-Hydroxynaphthalen-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (6-Hydroxynaphthalen-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

GlobalChemMall. (3-Hydroxynaphthalen-2-yl)boronic acid. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Wikipedia. 3-Hydroxy-2-naphthoic acid. [Link]

-

PubChem. 3-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]

-

Tiwari, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(6), 739. [Link]

Sources

- 1. (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 849404-37-1|(3-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. rndmate.com [rndmate.com]

- 5. 6-Hydroxy-2-naphthaleneboronic Acid (contains varying amou… [cymitquimica.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Naphthalenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Synthetic Building Block

Naphthalenylboronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Characterized by a naphthalene core bonded to a boronic acid moiety (-B(OH)₂), these compounds offer a unique combination of stability, reactivity, and versatility. Their significance is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which has revolutionized the construction of complex organic molecules.[2][3] This guide provides a comprehensive exploration of the discovery, historical development, synthesis, and applications of naphthalenylboronic acids, offering field-proven insights for researchers and professionals in drug development.

PART 1: The Genesis of Naphthalenylboronic Acids: A Historical Perspective

The journey of naphthalenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. The first isolation of a boronic acid, ethylboronic acid, was achieved by Edward Frankland in 1860.[4] However, the specific discovery of naphthalenylboronic acids is credited to A. Michaelis and H. Richter, who, in 1880, published their findings on the organic compounds of boron in the "Berichte der deutschen chemischen Gesellschaft." Their pioneering work laid the foundational stone for the exploration of this new class of aromatic boronic acids.

Initially, the synthesis of arylboronic acids, including the naphthalene derivatives, was a challenging endeavor, often resulting in low yields.[4] The early methods relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters at very low temperatures. While conceptually straightforward, these reactions were often plagued by side reactions and purification difficulties.

The landscape of boronic acid synthesis was dramatically transformed with the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, a key innovation, allowed for the direct synthesis of boronic esters from aryl halides and a diboron reagent, offering a more efficient and functional-group-tolerant route to these valuable compounds. This development was instrumental in unlocking the full synthetic potential of naphthalenylboronic acids and other arylboronic acids.

PART 2: The Synthesis of Naphthalenylboronic Acids: A Practical Guide

The two primary isomers, 1-naphthalenylboronic acid and 2-naphthalenylboronic acid, are the most commonly utilized in synthesis. The choice of starting material and synthetic route is dictated by the desired isomer and the availability of precursors. The classical approach, and still widely used, involves the formation of an organometallic intermediate from the corresponding bromonaphthalene, followed by quenching with a borate ester.

Detailed Experimental Protocol: Synthesis of 1-Naphthalenylboronic Acid

This protocol details the synthesis of 1-naphthalenylboronic acid from 1-bromonaphthalene via a Grignard reaction.

Reaction Scheme:

Caption: Synthesis of 1-Naphthalenylboronic Acid via Grignard Reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromonaphthalene | 207.07 | 20.7 g | 0.10 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Trimethyl borate | 103.91 | 13.5 g (14.6 mL) | 0.13 |

| 2 M Hydrochloric Acid | - | ~100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Hexanes | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Grignard Reagent Formation: A 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.67 g, 0.11 mol). The apparatus is flame-dried under a stream of nitrogen. Anhydrous THF (50 mL) is added to the flask. A solution of 1-bromonaphthalene (20.7 g, 0.10 mol) in anhydrous THF (50 mL) is placed in the dropping funnel. A small portion of the 1-bromonaphthalene solution (~5 mL) is added to the magnesium to initiate the reaction (a small crystal of iodine can be added if the reaction is sluggish). Once the reaction commences, the remaining 1-bromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to room temperature. In a separate 1 L flask, a solution of trimethyl borate (13.5 g, 0.13 mol) in anhydrous THF (50 mL) is prepared and cooled to -78 °C in a dry ice/acetone bath. The prepared Grignard reagent is then added slowly via cannula to the cold trimethyl borate solution over 30 minutes, ensuring the temperature remains below -70 °C.

-

Hydrolysis and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of 2 M hydrochloric acid (~100 mL) with vigorous stirring until the aqueous layer is acidic (pH ~2). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude solid is triturated with hexanes to remove nonpolar impurities and then recrystallized from a minimal amount of hot water or a toluene/hexanes mixture to afford 1-naphthalenylboronic acid as a white to off-white solid.

Detailed Experimental Protocol: Synthesis of 2-Naphthalenylboronic Acid

This protocol outlines the synthesis of 2-naphthalenylboronic acid from 2-bromonaphthalene via a lithium-halogen exchange reaction.

Reaction Scheme:

Caption: Synthesis of 2-Naphthalenylboronic Acid via Lithiation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromonaphthalene | 207.07 | 20.7 g | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | - | 44 mL | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Triisopropyl borate | 188.08 | 24.5 g (30.6 mL) | 0.13 |

| 2 M Hydrochloric Acid | - | ~100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Hexanes | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Lithiation: A 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet is charged with 2-bromonaphthalene (20.7 g, 0.10 mol) and anhydrous THF (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise over 30 minutes, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (24.5 g, 0.13 mol) is added dropwise to the reaction mixture at -78 °C over 20 minutes. The resulting solution is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.[3]

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid (~100 mL) with vigorous stirring until the aqueous layer is acidic (pH ~2). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system, such as aqueous ethanol or toluene, to yield 2-naphthalenylboronic acid as a crystalline solid.

PART 3: The Role of Naphthalenylboronic Acids in Drug Discovery and Development

The utility of naphthalenylboronic acids extends significantly into the realm of medicinal chemistry and drug development.[1][2] The naphthalene scaffold is a privileged structure in many biologically active molecules, and the ability to readily introduce this moiety via Suzuki-Miyaura coupling has accelerated the discovery of novel therapeutic agents.[2][3]

Case Study: Naphthalenylboronic Acid in the Synthesis of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption, making it a key target for the treatment of osteoporosis.[5] A number of potent and selective cathepsin K inhibitors have been developed, and the synthesis of some of these complex molecules utilizes naphthalenylboronic acids as key building blocks.

For example, the synthesis of certain advanced cathepsin K inhibitors involves the coupling of a complex heterocyclic core with a substituted naphthalene moiety. 1-Naphthalenylboronic acid and its derivatives serve as the source of this naphthalene group, which is critical for achieving high potency and selectivity.

Caption: Generalized workflow for the synthesis of a Cathepsin K inhibitor.

The Suzuki-Miyaura coupling reaction, in this context, allows for the precise and efficient formation of a carbon-carbon bond between the heterocyclic core and the naphthalene ring. This modular approach enables medicinal chemists to rapidly synthesize a library of analogues by varying the substitution on either the heterocyclic component or the naphthalenylboronic acid, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

While no currently FDA-approved drug explicitly lists a simple naphthalenylboronic acid as a direct starting material in its publicly available synthesis, the principle of using such reagents in the discovery and development of drug candidates, like the cathepsin K inhibitors, is a well-established and powerful strategy.

Conclusion: An Enduring Legacy and a Bright Future

From their initial discovery in the late 19th century to their current status as indispensable reagents, naphthalenylboronic acids have traveled a remarkable journey. Their history is a testament to the evolution of organic synthesis, with advancements in cross-coupling methodologies unlocking their true potential. For researchers and professionals in drug development, a deep understanding of the synthesis and reactivity of naphthalenylboronic acids is crucial for the design and construction of the next generation of therapeutic agents. As the quest for more efficient and selective synthetic methods continues, the role of these versatile building blocks is set to expand, further solidifying their legacy in the landscape of modern chemistry.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Michaelis, A., & Richter, H. (1880). Ueber die organischen Verbindungen des Bors. Berichte der deutschen chemischen Gesellschaft, 13(1), 4-10.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Retrieved from [Link]

- Google Patents. (1999). Synthesis of aryl boronic acids.

- D. G. Hall (Ed.). (2011).

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

A Technical Guide to (3-Hydroxynaphthalen-2-yl)boronic Acid: Commercial Availability, Application, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of (3-Hydroxynaphthalen-2-yl)boronic acid (CAS No. 849404-37-1), a specialized chemical intermediate. It addresses the critical considerations for researchers in sourcing this compound, including its commercial availability, isomeric purity, key applications in medicinal chemistry, and essential safety protocols. The document synthesizes information from chemical suppliers, regulatory databases, and scientific literature to offer a comprehensive resource for its practical application.

Nomenclature and Isomeric Specificity

A significant challenge in sourcing hydroxynaphthalenyl boronic acids is the existence of multiple positional isomers, which are often conflated in commercial listings. The target of this guide, (3-Hydroxynaphthalen-2-yl)boronic acid, is structurally distinct from its more commonly cited isomer, (6-Hydroxynaphthalen-2-yl)boronic acid (CAS No. 173194-95-1). The precise positioning of the hydroxyl (-OH) and boronic acid [-B(OH)₂] groups on the naphthalene scaffold dictates the molecule's steric and electronic properties, which is a critical factor in synthetic and medicinal chemistry applications. Researchers must verify the CAS number (849404-37-1) with suppliers to ensure procurement of the correct isomer.

Caption: Structural comparison of two common hydroxynaphthalenyl boronic acid isomers.

Commercial Availability and Suppliers

(3-Hydroxynaphthalen-2-yl)boronic acid is available from a select number of specialized chemical suppliers, primarily for research and development purposes. Availability may vary by region, and the compound is often synthesized on demand rather than being a stock item.

| Supplier | CAS Number | Typical Purity | Availability Notes |

| Sigma-Aldrich | 849404-37-1 | 97% | Listed under their Fluorochem brand; availability may be restricted in certain countries. |

| GlobalChemMall | 849404-37-1 | ≥99% | Chinese manufacturer offering wholesale and custom synthesis. Minimum order quantity may apply.[1] |

| BLD Pharm | 849404-37-1 | Research Grade | Provides technical documentation such as NMR and HPLC data upon request.[2] |

| Various Chinese Suppliers | 849404-37-1 | 95% - 99% | Multiple suppliers listed on platforms like ChemicalBook, with varying prices and minimum orders.[3] |

Note: Pricing is subject to fluctuation and should be confirmed directly with the supplier. Researchers should request a Certificate of Analysis (CoA) to verify purity and identity.

Physicochemical Properties and Characterization

The fundamental properties of (3-Hydroxynaphthalen-2-yl)boronic acid are compiled below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| CAS Number | 849404-37-1 | PubChem[4] |

| Molecular Formula | C₁₀H₉BO₃ | PubChem[4] |

| Molecular Weight | 187.99 g/mol | PubChem[4] |

| IUPAC Name | (3-hydroxynaphthalen-2-yl)boronic acid | PubChem[4] |

| InChIKey | PREHQRCCCIFBPF-UHFFFAOYSA-N | PubChem[4], Sigma-Aldrich |

| SMILES | B(C1=CC2=CC=CC=C2C=C1O)(O)O | PubChem[4] |

| Physical State | Solid (typically a powder) | Interomex[5] |

| Storage Temperature | Ambient; Keep in a dry area | Sigma-Aldrich, Interomex[5] |

Suppliers typically confirm the structure and purity of this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2]

Applications in Research and Drug Development

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their versatile reactivity and unique biological interactions.[6][7] (3-Hydroxynaphthalen-2-yl)boronic acid, as a bifunctional building block, holds significant potential in several areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules. The hydroxynaphthalene moiety can be introduced into a target molecule to modulate properties such as solubility, protein binding, and metabolic stability.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Boron-Containing Drug Candidates

The boronic acid functional group itself is of high interest in drug design. It can form reversible covalent bonds with diols, including those found in the active sites of enzymes (e.g., serine proteases) or on cell surface saccharides.[6][9] This property has been exploited in FDA-approved drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[6][7] The incorporation of a hydroxynaphthalene scaffold could serve to anchor the boronic acid moiety within a specific protein pocket, potentially leading to novel enzyme inhibitors or targeted therapeutic agents.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (3-Hydroxynaphthalen-2-yl)boronic acid is not widely available, data from closely related isomers like (6-hydroxynaphthalen-2-yl)boronic acid and (7-hydroxynaphthalen-2-yl)boronic acid provide a reliable basis for handling procedures.[11][12][13]

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352, P332+P313[12][13] |

| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338, P337+P313[12][13] |

| Respiratory Irritation | STOT SE Category 3 (H335) | P261, P271, P304+P340, P312[12][13] |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11][14]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Representative Synthetic Pathway

For research groups interested in custom synthesis, (3-Hydroxynaphthalen-2-yl)boronic acid can be prepared from a suitable precursor, such as 2-bromo-3-hydroxynaphthalene. A common laboratory-scale method involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic workup.

Caption: A general synthetic route to the target compound from a brominated precursor.

This protocol represents a standard approach in organometallic chemistry for the synthesis of aryl boronic acids. The causality is clear: the highly nucleophilic organolithium intermediate generated in step 1 attacks the electrophilic boron atom of the borate ester in step 2, forming a new carbon-boron bond, which is then hydrolyzed to the final boronic acid.

References

- (3-Hydroxynaphthalen-2-yl)boronic acid - GlobalChemMall.

- (3-Hydroxynaphthalen-2-yl)boronic acid | 849404-37-1 - Sigma-Aldrich.

- (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem.

- (3-Hydroxynaphthalen-2-yl)boronic acid suppliers & manufacturers in China.

- (3-Hydroxynaphthalen-2-yl)boronic acid - Interomex.

- 849404-37-1|(3-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm.

- SAFETY DATA SHEET - CymitQuimica (for (6-hydroxynaphthalen-2-yl)boronic Acid).

- SAFETY DATA SHEET - AK Scientific, Inc. (for (7-Hydroxynaphthalen-2-yl)boronic acid).

- SAFETY DATA SHEET - Fisher Scientific (for 3-Hydroxyphenylboronic acid).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- 6-Hydroxy-2-naphthaleneboronic acid - Chem-Impex.

- GHS SDS for (6-hydroxynaphthalen-2-yl)boronic acid - XiXisys.

- The Chemical Properties and Applications of (6-Hydroxynaphthalen-2-yl)boronic Acid.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchG

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. 849404-37-1|(3-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (3-Hydroxynaphthalen-2-yl)boronic acid suppliers & manufacturers in China [m.chemicalbook.com]

- 4. (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Hydroxynaphthalen-2-yl)boronic acid | Interomex [interomex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 173194-95-1 Name: (6-hydroxynaphthalen-2-yl)boronic acid [xixisys.com]

- 14. fishersci.com [fishersci.com]

Safety and handling of (3-Hydroxynaphthalen-2-yl)boronic acid

An In-depth Technical Guide to the Safe Handling of (3-Hydroxynaphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxynaphthalen-2-yl)boronic acid is a bifunctional organic compound featuring a naphthalene backbone substituted with both a hydroxyl and a boronic acid group.[1][2] This structure makes it a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and novel therapeutic agents.[3] The boronic acid moiety is well-known for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, a cornerstone for creating carbon-carbon bonds in complex molecules.[3][4] The hydroxyl group provides an additional site for chemical modification, enhancing its synthetic versatility.[3]

While boronic acids are generally considered to have low toxicity and are even found in nature, their handling in a laboratory setting requires a thorough understanding of their potential hazards and appropriate safety protocols.[5] This guide provides a comprehensive overview of the safety and handling of (3-Hydroxynaphthalen-2-yl)boronic acid, drawing on data from closely related compounds and general principles for aryl boronic acids to ensure the safety of laboratory personnel.

Hazard Identification and Classification

-

Skin Irritation: Causes skin irritation.[6]

-

Serious Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Tract Irritation: May cause respiratory irritation.[6]

-

Acute Oral Toxicity: May be harmful if swallowed.[6]

The toxicological profile of naphthalene and its hydroxylated metabolites, such as 1-hydroxynaphthalene and 2-hydroxynaphthalene, suggests that these compounds can have detrimental health effects, including impacts on the liver and kidneys.[7][8] The toxicity of 1-hydroxynaphthalene has been linked to its accumulation in tissues.[8] Given the structural similarity, it is prudent to handle (3-Hydroxynaphthalen-2-yl)boronic acid with measures to prevent systemic exposure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (3-Hydroxynaphthalen-2-yl)boronic acid is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BO₃ | [1] |

| Molecular Weight | 187.99 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| CAS Number | 849404-37-1 | [1] |

Safe Handling and Storage

Adherence to strict operational protocols is essential for the safe handling of (3-Hydroxynaphthalen-2-yl)boronic acid.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize inhalation of dust.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |

Hygiene Measures

-

Avoid all personal contact, including the inhalation of dust or vapors.

-

Wash hands thoroughly with soap and water after handling and before breaks.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove any contaminated clothing immediately and wash it before reuse.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Aryl boronic acids can be sensitive to oxygen and susceptible to hydrolysis; some may decompose over time if not stored properly.[9]

Experimental Protocols: A Step-by-Step Approach

The following are detailed methodologies for common laboratory procedures involving (3-Hydroxynaphthalen-2-yl)boronic acid.

Weighing and Transferring the Solid

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, container).

-

Donning PPE: Put on all required personal protective equipment as outlined in the PPE table.

-

Transfer: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weighing paper or boat on a calibrated balance within the fume hood.

-

Avoid Dust Generation: Minimize the creation of dust during transfer. Avoid pouring the powder directly.

-

Closure: Securely close the main container immediately after transfer.

-

Clean-up: Clean any residual powder from the spatula and work surface using a dry wipe, which should then be disposed of as hazardous waste.

Dissolving the Compound

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

-

Procedure: In a chemical fume hood, add the weighed solid to the reaction vessel. Slowly add the solvent to the solid.

-

Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to facilitate dissolution. Gentle heating may be required for some solvents, which should be done with appropriate precautions to prevent splashing and solvent evaporation.

Reactivity and Stability

Aryl boronic acids are generally stable compounds but can undergo decomposition under certain conditions.

-

Protodeboronation: A common degradation pathway for aryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9] This can be influenced by factors such as pH, temperature, and the presence of catalysts.[9]

-

Oxidative Degradation: Some boronic acid derivatives can undergo oxidative degradation, especially in the presence of oxidizing agents.[10]

-

Stability: Boronic acid esters formed with diols can exhibit varying degrees of hydrolytic stability.[11]

Spill and Emergency Procedures

Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.

Waste Disposal

All waste generated from the use of (3-Hydroxynaphthalen-2-yl)boronic acid, including contaminated PPE, empty containers, and residual chemical, must be considered hazardous waste.[12]

-

Containerization: Collect solid waste in a clearly labeled, sealable, and durable container.[12]

-

Segregation: Store the waste container separately from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[12]

-

Disposal: Arrange for disposal through a certified hazardous waste facility in accordance with local, state, and federal regulations.[12][13] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[12] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water after neutralization, but this should be confirmed with the local authorities.[13][14]

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of (3-Hydroxynaphthalen-2-yl)boronic acid.

Hazard Mitigation Strategy

Caption: A diagram illustrating the mitigation strategies for the identified hazards.

References

Sources

- 1. (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalchemmall.com [globalchemmall.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-dihydroxynaphthalene as Biomonitoring of Occupational Exposure to Naphthalene [ouci.dntb.gov.ua]

- 8. atamankimya.com [atamankimya.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. sciencing.com [sciencing.com]

- 14. laballey.com [laballey.com]

Literature review of (3-Hydroxynaphthalen-2-yl)boronic acid research

An In-Depth Technical Guide to (3-Hydroxynaphthalen-2-yl)boronic acid: Synthesis, Applications, and Future Prospects

Introduction: A Versatile Naphthyl Building Block

(3-Hydroxynaphthalen-2-yl)boronic acid is an aromatic organoboron compound that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring a naphthalene core functionalized with both a hydroxyl (-OH) group and a boronic acid [-B(OH)₂] group, imparts a unique combination of reactivity and spectroscopic properties. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds[1][2]. The hydroxynaphthalene fragment, meanwhile, is a well-established fluorophore, making the entire molecule a valuable platform for the development of fluorescent chemosensors[3][4][5].

This guide provides a comprehensive overview of (3-Hydroxynaphthalen-2-yl)boronic acid for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into its primary applications with detailed mechanistic insights and experimental protocols, and discuss its emerging role in medicinal chemistry.

Physicochemical Properties and Characterization

The unique bifunctional nature of (3-Hydroxynaphthalen-2-yl)boronic acid dictates its chemical behavior and applications. The boronic acid group acts as a mild Lewis acid, while the hydroxyl group provides a site for further functionalization and influences the electronic properties of the naphthalene ring system[6].

Diagram 1: Chemical Structure of (3-Hydroxynaphthalen-2-yl)boronic acid

Caption: 2D structure of (3-Hydroxynaphthalen-2-yl)boronic acid.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-hydroxynaphthalen-2-yl)boronic acid | [7] |

| CAS Number | 849404-37-1 | [7][8] |

| Molecular Formula | C₁₀H₉BO₃ | [7] |

| Molecular Weight | 187.99 g/mol | [7] |

| SMILES | B(C1=CC2=CC=CC=C2C=C1O)(O)O |[7] |

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely adopted method for forging C-C bonds, particularly between sp²-hybridized carbon atoms.[2][9] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[10] (3-Hydroxynaphthalen-2-yl)boronic acid serves as an excellent coupling partner to introduce the 3-hydroxynaphthyl moiety into a wide range of organic scaffolds, a common structural motif in pharmaceuticals and functional materials.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This process is typically facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species, enhancing the rate of transfer.[10][11]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

The following protocol is a generalized procedure synthesized from established methodologies.[12][13] The choice of catalyst, base, and solvent must be optimized for specific substrates.

Objective: To couple (3-Hydroxynaphthalen-2-yl)boronic acid with an aryl halide.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

(3-Hydroxynaphthalen-2-yl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane, Toluene, DMF, often with a small amount of water)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation (Causality: Catalyst Protection): The reaction vessel is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon). This is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

-

Reagent Addition: To the flask, add the aryl halide (1.0 equiv), (3-Hydroxynaphthalen-2-yl)boronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv). The excess of boronic acid is used to drive the reaction to completion and compensate for potential homocoupling side reactions.

-

Solvent Addition and Degassing (Causality: Oxygen Removal): Add the degassed solvent (e.g., 3-5 mL of dioxane/water 4:1). The mixture is then subjected to several cycles of vacuum and inert gas backfill, or sparged with argon for 10-15 minutes. This step thoroughly removes dissolved oxygen from the reaction medium, further protecting the catalyst.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred overnight (12-24 hours). The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.

-

Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Core Application II: Fluorescent Chemosensors

Boronic acids are exceptional building blocks for fluorescent sensors due to their ability to reversibly bind with compounds containing cis-1,2- or 1,3-diols, such as saccharides and catechols.[4][5][14] This binding event converts the trigonal planar boronic acid into a tetrahedral boronate ester, which alters the electronic properties of the attached fluorophore, leading to a detectable change in fluorescence (intensity or wavelength).[4][5]

(3-Hydroxynaphthalen-2-yl)boronic acid is intrinsically suited for this application. The naphthalene core is a well-known fluorophore, and the boronic acid serves as the recognition site.

Sensing Mechanism Rationale

The sensing mechanism often relies on modulating a process called Photoinduced Electron Transfer (PET).

-

"Off" State: In the absence of the analyte (diol), the lone pair of electrons on the nitrogen or oxygen atom near the boronic acid can quench the fluorescence of the naphthalene fluorophore through PET.

-

"On" State: Upon binding to a diol, the Lewis acidity of the boron atom increases, and it forms a tetrahedral boronate ester. This change in geometry and electron density can inhibit the PET process, "turning on" the fluorescence and resulting in a significant emission increase.[3]

This principle allows for the design of highly sensitive and selective sensors for biologically important molecules.[15] While direct studies on (3-Hydroxynaphthalen-2-yl)boronic acid as a sensor are specific, the principles are well-established for naphthalene-based boronic acids and related structures for detecting metal ions and other analytes.[3][16][17]

Diagram 3: General Mechanism of a Boronic Acid-Based Fluorescent Sensor

Caption: Reversible binding of a diol analyte alters the boron geometry, modulating fluorescence.

Core Application III: A Building Block in Medicinal Chemistry